molecular formula C8H9N3O2S B6167223 (4-methyl-3-nitrophenyl)thiourea CAS No. 159753-13-6

(4-methyl-3-nitrophenyl)thiourea

Cat. No.: B6167223
CAS No.: 159753-13-6
M. Wt: 211.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methyl-3-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound this compound is characterized by the presence of a thiourea group attached to a phenyl ring substituted with a methyl group at the fourth position and a nitro group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3-nitrophenyl)thiourea typically involves the reaction of 4-methyl-3-nitroaniline with thiocarbamoyl chloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 4-methyl-3-nitroaniline in an appropriate solvent such as ethanol or methanol.
  • Add thiocarbamoyl chloride to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours, allowing the formation of this compound.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery, product drying, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-methyl-3-aminophenylthiourea.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methyl-3-nitrophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4-methyl-3-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4-methylphenyl)thiourea: Lacks the nitro group, resulting in different chemical and biological properties.

    (3-nitrophenyl)thiourea: Lacks the methyl group, affecting its reactivity and applications.

    (4-nitrophenyl)thiourea: Lacks the methyl group, leading to variations in its chemical behavior and biological activity.

Uniqueness

(4-methyl-3-nitrophenyl)thiourea is unique due to the presence of both the methyl and nitro groups on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

159753-13-6

Molecular Formula

C8H9N3O2S

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.